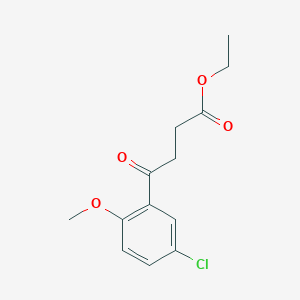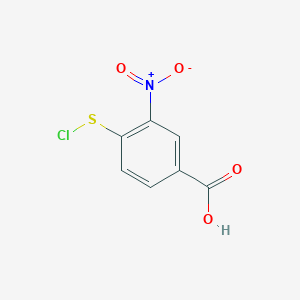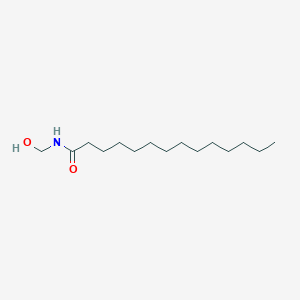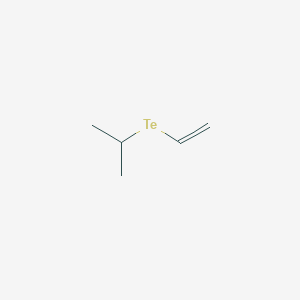
Tellurium, ethenyl-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound that belongs to the class of organotellurium compounds. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Tellurium, ethenyl-(1-methylethyl)- has been used in various scientific research applications. It has been studied for its potential antitumor activity and as a potential therapeutic agent for cancer treatment. It has also been used in the synthesis of organotellurium compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of tellurium, ethenyl-(1-methylethyl)- is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Tellurium, ethenyl-(1-methylethyl)- has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to affect the expression of genes involved in the cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tellurium, ethenyl-(1-methylethyl)- in lab experiments is its potential antitumor activity. It can be used to study the mechanisms of action of other potential antitumor agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly and requires proper safety precautions.
Zukünftige Richtungen
There are several future directions for the study of tellurium, ethenyl-(1-methylethyl)-. One area of research is the development of new organotellurium compounds with potential biological activity. Another area of research is the study of the mechanisms of action of tellurium, ethenyl-(1-methylethyl)- and other potential antitumor agents. Additionally, the potential use of this compound in combination with other antitumor agents is an area of interest for future research.
Conclusion:
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound with potential antitumor activity and various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment and the development of new organotellurium compounds.
Synthesemethoden
Tellurium, ethenyl-(1-methylethyl)- can be synthesized by reacting tellurium tetrachloride with isopropenyl magnesium bromide in diethyl ether. The reaction produces the desired compound along with magnesium chloride as a byproduct.
Eigenschaften
CAS-Nummer |
105442-62-4 |
|---|---|
Produktname |
Tellurium, ethenyl-(1-methylethyl)- |
Molekularformel |
C5H10Te |
Molekulargewicht |
197.7 g/mol |
IUPAC-Name |
2-ethenyltellanylpropane |
InChI |
InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
InChI-Schlüssel |
IYQFFBCHRQIOLR-UHFFFAOYSA-N |
SMILES |
CC(C)[Te]C=C |
Kanonische SMILES |
CC(C)[Te]C=C |
Andere CAS-Nummern |
105442-62-4 |
Synonyme |
2-ethenyltellanylpropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



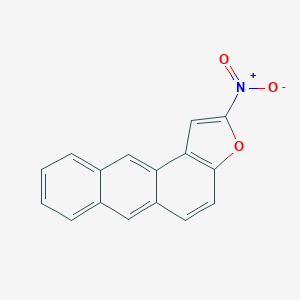
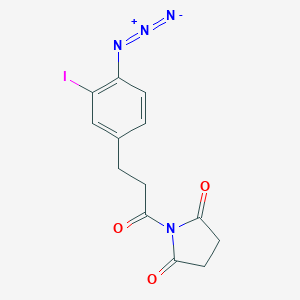
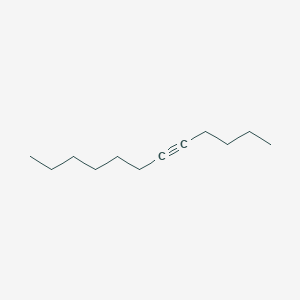
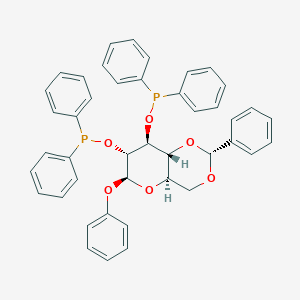
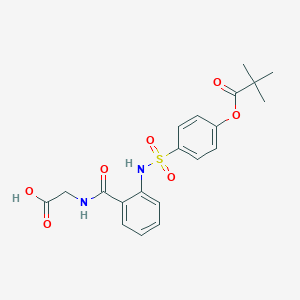
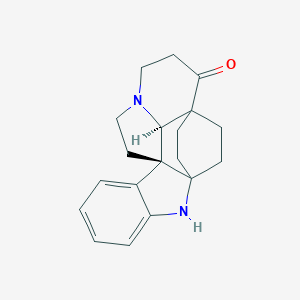
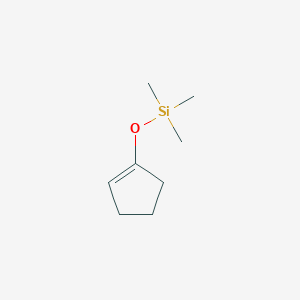
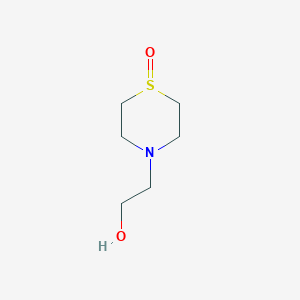
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
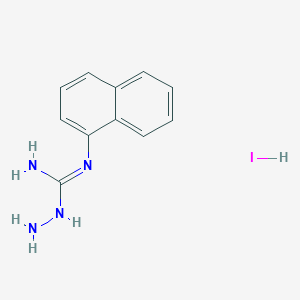
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)
